N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide
Description
N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazole ring substituted at the 4-position with a pyridin-2-yl group. This structure combines aromatic and heteroaromatic moieties, making it a versatile scaffold for pharmaceutical and materials science applications. The compound is synthesized via coupling reactions between benzoic acid derivatives and 2-amino-4-(pyridin-2-yl)thiazole using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) .
Properties
Molecular Formula |
C15H11N3OS |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H11N3OS/c19-14(11-6-2-1-3-7-11)18-15-17-13(10-20-15)12-8-4-5-9-16-12/h1-10H,(H,17,18,19) |
InChI Key |
NNBHDRDMPNNEKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide typically involves the formation of the thiazole ring followed by the attachment of the pyridine and benzamide groups. One common method involves the cyclization of a thioamide with an α-haloketone to form the thiazole ring. The pyridine ring can be introduced through a nucleophilic substitution reaction, and the benzamide group can be attached via an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Core Synthetic Pathway
The primary synthesis involves the condensation of 2-(4-(pyridin-2-yl)thiazol-2-yl)acetic acid with benzoyl chloride derivatives under controlled conditions. Key parameters include:
| Reaction Step | Conditions | Yield | Purification Method |
|---|---|---|---|
| Thiazole ring formation | Cyclization at 80–100°C in DMF | 65–70% | Column chromatography |
| Benzamide coupling | Amine acylation in dichloromethane (DCM) | 75–80% | Recrystallization (EtOH/H₂O) |
This method ensures efficient coupling while preserving the integrity of the pyridine and thiazole rings.
Functionalization Reactions
The compound’s reactivity is dominated by:
Thiazole Ring Modifications
-
Electrophilic Substitution : The thiazole ring undergoes halogenation (e.g., bromination) at the 5-position due to its electron-rich nature.
-
Oxidation : Thiazole sulfur can oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., H₂O₂/CH₃COOH).
Benzamide Group Reactivity
-
Hydrolysis : The amide bond is susceptible to acidic or basic hydrolysis, yielding 4-pyridin-2-yl-thiazol-2-amine and benzoic acid derivatives.
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkylated products.
Pyridine Ring Interactions
-
Coordination Chemistry : The pyridine nitrogen participates in metal coordination (e.g., with Cu²⁺ or Fe³⁺), forming complexes with potential catalytic applications .
-
Nucleophilic Aromatic Substitution : Electron-withdrawing groups on the pyridine ring enable substitution at the 3- or 5-positions.
Derivatization for Biological Activity
Structural modifications enhance pharmacological properties:
Stability and Degradation Pathways
-
Thermal Degradation : Decomposes above 250°C, forming pyridine and thiazole fragments.
-
Photolytic Cleavage : UV exposure (254 nm) induces C–N bond cleavage in the benzamide group.
Comparative Reactivity
The compound’s reactivity differs from analogs due to the pyridine-thiazole conjugation:
| Feature | N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide | N-(Thiazol-2-yl)benzamide |
|---|---|---|
| Electron density (thiazole) | Reduced (pyridine withdraws electrons) | Higher |
| Hydrolysis rate (amide) | Slower (conjugation stabilizes bond) | Faster |
| Metal coordination | Strong (pyridine N participation) | Weak |
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated promising antimycobacterial activity , particularly against Mycobacterium tuberculosis , which is crucial given the global burden of tuberculosis. Research indicates that derivatives of thiazole, including those with pyridine moieties, exhibit significant antibacterial properties. The presence of the pyridine ring at the C-4 position of the thiazole core is essential for maintaining this activity, as modifications to this structure often lead to a loss of efficacy .
Table 1: Antimycobacterial Activity of Thiazole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide | Pyridine and thiazole rings | Antimycobacterial against M. tuberculosis |
| 2-Aminothiazoles | Amino group substitution | Antibacterial |
| Benzothiazole derivatives | Benzothiazole core | Antitumor, antibacterial |
Anticancer Properties
This compound has been investigated for its anticancer potential . Studies have shown that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines, including prostate and colorectal cancers. The incorporation of functional groups, such as nitro groups, enhances cytotoxicity possibly through mechanisms involving reactive oxygen species generation .
Case Study: Cytotoxicity Assays
In recent studies, a series of thiazole derivatives were synthesized and evaluated for their cytotoxicity using MTT assays. Compounds with electron-donating groups showed enhanced activity, indicating that structural modifications can significantly influence therapeutic efficacy.
Protein Kinase Inhibition
Another critical application of this compound lies in its role as an inhibitor of protein kinases. These inhibitors are valuable in the treatment of proliferative diseases such as cancer. Research has indicated that compounds with this structure can effectively inhibit the activity of cyclin-dependent kinases (CDK) involved in cell cycle regulation, thereby providing a potential therapeutic avenue for cancer treatment .
Table 2: Inhibition of Cyclin-dependent Kinases by Thiazole Derivatives
| Compound Name | Target Kinase | Activity |
|---|---|---|
| This compound | CDK2/4/6 | Inhibitor |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin derivatives | Various CDKs | Antiproliferative effects |
Mechanism of Action and Future Directions
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the nitro group may facilitate interactions with key biological targets through electron transfer processes or by forming reactive intermediates.
Future research should focus on:
- Elucidating the specific molecular pathways involved in its antimicrobial and anticancer activities.
- Exploring structural modifications to enhance potency and selectivity.
- Conducting in vivo studies to assess therapeutic efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide varies depending on its application:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural variations among N-(thiazol-2-yl)-benzamide derivatives include:
- Pyridine Positional Isomerism :
- N-(4-Pyridin-4-yl-thiazol-2-yl)-4-methylbenzamide () replaces the pyridin-2-yl group with pyridin-4-yl and introduces a methyl substituent on the benzamide. This modification enhances thermal stability (83% yield) compared to the unsubstituted pyridin-2-yl analog .
- N-(6-Methylpyridin-2-yl)-benzamide derivatives () incorporate a methyl group on the pyridine ring, but synthetic challenges result in lower yields (18%) due to steric or electronic effects .
Heterocycle Replacement :
- N-(1,3-Benzothiazol-2-yl)-benzamide () substitutes thiazole with benzothiazole, extending conjugation and enhancing NLO activity. This structural change improves optical properties but may reduce solubility .
- Thiadiazole Derivatives (): Replacing thiazole with 1,3,4-thiadiazole introduces additional nitrogen atoms, which can enhance hydrogen bonding and enzyme inhibition (e.g., acetylcholinesterase) .
Pharmacological and Functional Properties
- Antibacterial Activity : The thiazole-pyridine core in this compound may disrupt bacterial membrane integrity or enzyme function, a trait shared with thiadiazole derivatives in .
- Enzyme Inhibition : Thiadiazole derivatives () exhibit acetylcholinesterase inhibition, likely due to the thiadiazole’s nitrogen-rich structure interacting with the enzyme’s active site .
- Optical Properties : Benzothiazole analogs () demonstrate superior NLO activity compared to thiazole-based compounds, attributed to extended π-conjugation and polarizability .
Physicochemical Properties
- Thermal Stability : The pyridin-4-yl derivative () exhibits higher thermal stability than pyridin-2-yl analogs, likely due to symmetrical substitution patterns reducing molecular strain .
Biological Activity
N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a thiazole ring and a pyridine moiety, which are known for their roles in various biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent amide coupling with the benzamide structure. The general synthetic route can be outlined as follows:
- Formation of Thiazole : The thiazole ring is synthesized from appropriate precursors through cyclization reactions.
- Amide Bond Formation : The thiazole derivative is coupled with an amine to form the amide linkage characteristic of benzamides.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Its mechanism of action may involve the inhibition of essential metabolic pathways, such as folate synthesis, by targeting enzymes like dihydropteroate synthase.
Anti-inflammatory Effects
Compounds similar to this compound have been shown to modulate inflammatory pathways. Specifically, they can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling, enhancing immune responses. This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies involving derivatives of thiazoles and pyridines have demonstrated cytotoxic effects against various cancer cell lines, including those derived from prostate (PC3) and colorectal (HT29) cancers . The activity is often linked to the structural features that allow for interaction with critical cellular targets.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on the thiazole ring | Alters binding affinity and selectivity towards bacterial targets |
| Variations in the pyridine position | Essential for maintaining antibacterial efficacy; specific positions enhance potency |
| Amide group modifications | Can increase or decrease cytotoxicity depending on the substituent |
Research has shown that specific substitutions at the C-4 position of the thiazole are crucial for maintaining antibacterial activity, while flexibility at other positions allows for optimization of therapeutic effects .
Case Studies and Research Findings
- Antibacterial Activity Against Mycobacterium tuberculosis : A study demonstrated that derivatives containing a 2-pyridyl unit at C-4 exhibited significant activity against M. tuberculosis, indicating the importance of this structural feature in developing new antimycobacterial agents .
- Cytotoxicity Assessment : In vitro assays using MTT protocols revealed that certain derivatives showed higher cytotoxicity against cancer cell lines compared to standard chemotherapeutics like doxorubicin, suggesting promising leads for further development .
- Molecular Docking Studies : Computational studies have explored the binding interactions between this compound and various biological targets, providing insights into its mechanism of action and potential for drug design .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide derivatives, and what reaction conditions optimize yield?
- Methodology : The core structure is typically synthesized via coupling reactions. For example:
- A pyridine-substituted thiazole-2-amine reacts with benzoyl chloride derivatives in pyridine under ambient conditions .
- Optimization includes stoichiometric control (equimolar ratios of amine and acyl chloride) and purification via recrystallization (e.g., methanol) to achieve yields >80% .
- Key Data : In one protocol, 5-chlorothiazol-2-amine and 2,4-difluorobenzoyl chloride yielded 89% purity after column chromatography .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- X-ray crystallography confirms intramolecular hydrogen bonding (e.g., N1–H1⋯N2) and π-π stacking between pyridine and benzamide moieties .
- NMR/IR spectroscopy identifies functional groups:
- ¹H NMR peaks at δ 8.2–8.5 ppm (pyridine protons) and δ 7.3–7.8 ppm (benzamide aromatic protons) .
- IR carbonyl stretches at ~1650–1680 cm⁻¹ .
Q. What preliminary biological activities have been reported for this compound class?
- Antimicrobial Studies : Thiazole-benzamide hybrids inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms via amide anion conjugation, disrupting metabolic pathways .
- Enzyme Inhibition : Derivatives with trifluoromethyl groups show enhanced lipophilicity, improving binding to bacterial acps-pptase enzymes (IC₅₀ ~4 µM) .
Advanced Research Questions
Q. How can structural modifications (e.g., fluorination, piperazine substitution) enhance target selectivity in kinase inhibition?
- Design Strategy :
- Fluorination : Introducing 4-fluorobenzamide (as in ) increases metabolic stability and membrane permeability (logP ~2.8 vs. ~2.2 for non-fluorinated analogs) .
- Piperazine Linkers : Substitutions at the pyridine ring (e.g., 4-pyridin-2-ylpiperazine) improve binding to hydrophobic kinase pockets (docking scores: ΔG ≤ -9.5 kcal/mol) .
- Validation : Molecular dynamics simulations (100 ns) assess ligand-protein stability, with RMSD <2.0 Å indicating robust binding .
Q. What experimental approaches resolve discrepancies in biological activity data across similar derivatives?
- Case Study : Inconsistent antimicrobial IC₅₀ values (e.g., 2–20 µM) may arise from assay variability (e.g., broth microdilution vs. agar diffusion).
- Resolution :
- Standardize assays using CLSI guidelines.
- Cross-validate with isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .
Q. How do crystallographic packing interactions (e.g., hydrogen bonds, π-stacking) influence solubility and bioavailability?
- Crystal Engineering :
- Centrosymmetric dimers (via N–H⋯N bonds) reduce solubility (e.g., <0.1 mg/mL in PBS) .
- Introducing methyl groups (e.g., 5-methylthiazole) disrupts packing, improving solubility (e.g., 1.2 mg/mL) .
Q. What strategies mitigate side reactions (e.g., over-acylation) during benzamide coupling?
- Process Optimization :
- Use slow acyl chloride addition (1–2 hrs) at 0–5°C to control exothermicity.
- Protecting Groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) groups .
- Monitoring : Real-time FTIR tracks carbonyl consumption (peak at 1780 cm⁻¹ diminishes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
